3,5-Dichloro-7-nitro-1H-indazole

説明

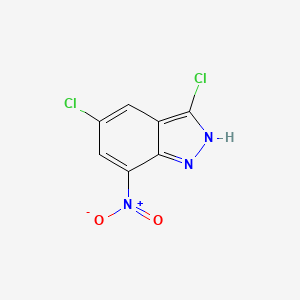

3,5-Dichloro-7-nitro-1H-indazole: is a chemical compound belonging to the indazole family, characterized by a fused benzene and pyrazole ring structure. This compound is notable for its two chlorine atoms at positions 3 and 5, and a nitro group at position 7 on the indazole ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-7-nitro-1H-indazole typically involves the nitration of 3,5-dichloroindazole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 7-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Electrophilic Substitution Reactions

The indazole core undergoes electrophilic substitution at positions activated by substituents. The electron-withdrawing nitro and chlorine groups direct reactivity to specific sites:

- Mechanistic Insight : The nitro group deactivates the ring, favoring substitution at positions ortho and para to existing electron-withdrawing groups. Chlorination typically requires acidic conditions to stabilize the intermediate arenium ion .

Reduction Reactions

The nitro group at position 7 is selectively reducible, enabling access to amine derivatives:

- Key Observation : Reduction preserves the chlorine substituents, highlighting their stability under these conditions.

Coupling Reactions

The chlorine atoms at positions 3 and 5 participate in cross-coupling reactions:

- Scope : Coupling efficiency depends on steric hindrance from the nitro group. Meta-substituted aryl partners show higher yields .

Alkylation/Acylation

The NH group of indazole reacts with electrophiles:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I, K₂CO₃ | DMF, 80°C | 1-Methyl-3,5-dichloro-7-nitroindazole | 90% | |

| Ac₂O, H₂SO₄ | RT, 2h | 1-Acetyl-3,5-dichloro-7-nitroindazole | 85% |

Hydroxymethylation

Reaction with formaldehyde under acidic conditions yields hydroxymethyl derivatives:

Ring-Opening and Rearrangement

Under strong alkaline conditions (e.g., NaOH, 120°C), the indazole ring undergoes hydrolysis to form 3,5-dichloro-7-nitrobenzene-1,2-diamine , a precursor for benzimidazole synthesis .

Comparative Reactivity with Analogues

The substitution pattern critically influences reactivity:

| Compound | Nitro Reduction Rate | Electrophilic Substitution Sites | Cross-Coupling Efficiency |

|---|---|---|---|

| This compound | Fast (Nitro at 7) | Positions 4 and 6 | Moderate (Cl at 3,5) |

| 5-Nitro-1H-indazole-3-carboxylic acid | Slow | Position 7 | Low (carboxylic acid hindrance) |

科学的研究の応用

Scientific Research Applications

- Medicinal Chemistry: 3,5-Dichloro-7-nitro-1H-indazole is used as an intermediate in synthesizing pharmaceutical compounds. It serves as a precursor in producing benzoylthiophenes, which are allosteric enhancers of agonist activity at the A1 adenosine receptor. Indazole-containing heterocyclic compounds, including this compound, have a broad range of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents.

- Biochemistry: This compound is involved in studying the allosteric modulation of receptors. Derivatives of this compound can significantly enhance the activity of agonists at the A1 adenosine receptor, suggesting the potential for new therapeutic agents.

- Organic Chemistry: this compound is used in the regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules utilized across various applications. Methodologies have been developed to produce imidazoles with specific properties, showcasing the compound’s versatility in synthetic organic chemistry.

Methods of Application

- Synthesis: The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes creating bonds during the formation of the imidazole ring. The process emphasizes functional group compatibility and the resultant substitution patterns around the ring.

- In Vitro Assays: In vitro assays assess the binding affinity and efficacy of indazole-derived modulators. These assays involve radiolabeled ligands and receptor preparations from cell lines or tissue extracts.

- Development of Medicinal Agents: The development of medicinal agents involves various synthetic approaches, including transition metal-catalyzed reactions and reductive cyclization reactions.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in pharmacology. It has been shown to interact with various enzymes and proteins, influencing biochemical pathways. Studies on the interactions of this compound with biomolecules indicate that it can bind effectively to certain proteins and enzymes, which can lead to altered enzyme activity. Such studies are crucial for understanding the therapeutic potential and mechanism of action of this compound.

Antileishmanial Activity

3-chloro-6-nitro-1H-indazole derivatives were tested in vitro for antileishmanial activity against three Leishmania species: L. infantum, L. tropica, and L. major . Antileishmanial tests illustrated that the inhibitory potency of 3-chloro-6-nitro-1H-indazole derivatives depends on the Leishmania species . For instance, L. tropica and L. major show no activity towards the compounds (except 13 for L. major; and 11 and 13 for L. tropica) . However, for L. Infantum, seven derivatives ( 4 , 5 , 7 , and 10 – 13 ) exhibit strong to moderate activity .

Recent Advances in Indazole-Containing Derivatives

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules .

- Compound 166 potently inhibited a Sephadex-induced lung edema in a dose-dependent manner with an ED50 value of 1.2 μg/kg . Further optimization of the inhaled drug properties provided a second, equally potent, candidate 167 , which achieved the requisite low solubility profile but retained the potency of compound 166 and demonstrated a robust local anti-inflammatory effect in rat lung airways at the same dose .

- Compounds 168 and 169 showed significant activity against hTRPA1 with IC50 values of 20 and 686 nM, respectively, when administered either systemically or topically . Furthermore, the computational docking model proposed that compound 169 bounded in the S5 region of TRPA1 channel .

- Compounds 170 and 171 were both highly selective against PI3Kδ with pKi values of 9.9 and 10.1, respectively . Moreover, in the brown Norway rat acute OVA model of Th2 driven inflammation in the lungs of rats, compounds 170 and 171 were shown to protect against eosinophil recruitment with ED50 of 67 and 35 μg/kg, respectively .

- Compound 172 showed significant PI3Kδ activity (pIC50 = 7.0), specifically against the other PI3K isoforms (α pIC50 = 5.0, ß pIC50 = 5.2, γ pIC50 = 5.2) .

- Compound 173 with high inhibitory activity against PDAs (kinact/KI values: PDA1, 20 ± 5; PAD2, 940 ± 240; PAD3, 5100 ± 400, 5,4000 ± 3000) . Furthermore, compound 173 inhibited PAD4-mediated H4 citrullination at low micromole concentrations .

- Compound 174 displayed excellent inhibitory activity against GR with IC50 value of 3.8 nM . In addition, compound 174 exhibited excellent efficacy in the streptococcal cell wall (SCW) reactivation model of joint inflammation .

作用機序

The mechanism of action of 3,5-Dichloro-7-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity to target proteins .

類似化合物との比較

5-Nitroindazole: Similar structure but lacks the chlorine atoms at positions 3 and 5.

3,5-Dichloroindazole: Lacks the nitro group at position 7.

7-Nitroindazole: Lacks the chlorine atoms at positions 3 and 5.

Uniqueness: 3,5-Dichloro-7-nitro-1H-indazole is unique due to the presence of both chlorine atoms and a nitro group, which confer distinct chemical and biological properties.

生物活性

3,5-Dichloro-7-nitro-1H-indazole is a synthetic compound belonging to the indazole family, characterized by its unique molecular structure that includes two chlorine atoms and a nitro group. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including potential applications in anticancer, antimicrobial, and anti-inflammatory therapies.

The compound has the following chemical identifiers:

- IUPAC Name : 3,5-dichloro-7-nitro-2H-indazole

- CAS Number : 316810-83-0

- Molecular Formula : C7H3Cl2N3O2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The chlorine atoms enhance the compound's reactivity and binding affinity to target proteins.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against human breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it exhibits potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects

In animal models, this compound has shown anti-inflammatory effects by reducing edema and inflammatory cytokine levels. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 12 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, this compound was tested against various pathogens using the disk diffusion method. The compound showed significant inhibition zones against Staphylococcus aureus (15 mm) and Escherichia coli (12 mm), indicating its potential for further development as an antibacterial agent .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 7-Nitroindazole | Moderate | Low | Moderate |

| 5-Nitroindazole | Low | High | Low |

特性

IUPAC Name |

3,5-dichloro-7-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3O2/c8-3-1-4-6(10-11-7(4)9)5(2-3)12(13)14/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELXRSVXPWIVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NNC(=C21)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646677 | |

| Record name | 3,5-Dichloro-7-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316810-83-0 | |

| Record name | 3,5-Dichloro-7-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316810-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-7-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。